6-Hydroxy-5,7,3',4',5'-pentamethoxyflavone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxy-5,7,3’,4’,5’-pentamethoxyflavone is a polymethoxyflavone compound found in various natural sources, including dikamali gum. This compound has garnered significant attention due to its diverse biological activities, including antioxidant properties and potential health benefits .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-5,7,3’,4’,5’-pentamethoxyflavone typically involves the methoxylation of flavonoid precursors. The process includes the use of methoxy reagents under controlled conditions to achieve the desired polymethoxyflavone structure .
Industrial Production Methods: Industrial production methods for this compound often involve the extraction from natural sources, followed by purification processes. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Hydroxy-5,7,3’,4’,5’-pentamethoxyflavone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroflavone forms.
Substitution: Methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and alkylating agents are used for substitution reactions.
Major Products: The major products formed from these reactions include various hydroxylated and methoxylated derivatives, which exhibit distinct biological activities .
Wissenschaftliche Forschungsanwendungen
6-Hydroxy-5,7,3’,4’,5’-pentamethoxyflavone has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of polymethoxyflavones.
Wirkmechanismus
The mechanism of action of 6-Hydroxy-5,7,3’,4’,5’-pentamethoxyflavone involves several molecular targets and pathways:
Oxidative Stress Resistance: The compound enhances the expression of oxidative stress-resistance genes, thereby protecting cells from damage.
Autophagy Pathway: It induces autophagy through the upregulation of autophagy-related genes such as bec-1 and lgg-1.
Dietary Restriction-Like Effects: The compound mimics dietary restriction effects, leading to extended lifespan and improved healthspan in model organisms.
Vergleich Mit ähnlichen Verbindungen
- 5-Hydroxy-6,7,8,3’,4’-pentamethoxyflavone
- 5-Hydroxy-3’,4’,5’,6,7-pentamethoxyflavone
- 5-Hydroxy-7,8,2’,3’,4’-pentamethoxyflavone
Uniqueness: 6-Hydroxy-5,7,3’,4’,5’-pentamethoxyflavone stands out due to its specific methoxylation pattern, which imparts unique biological activities. Its ability to modulate multiple signaling pathways and its potential therapeutic applications make it a compound of significant interest in scientific research .
Eigenschaften
Molekularformel |
C20H20O8 |
---|---|
Molekulargewicht |
388.4 g/mol |
IUPAC-Name |
6-hydroxy-5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C20H20O8/c1-23-14-9-13-17(20(27-5)18(14)22)11(21)8-12(28-13)10-6-15(24-2)19(26-4)16(7-10)25-3/h6-9,22H,1-5H3 |
InChI-Schlüssel |
LVIWBUXZDQVCBA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.